benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate
Description
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is a polycyclic aromatic compound featuring a carbamate functional group (-OC(=O)NH-) attached to a benzyl moiety. The central methyl group bridges a 2-hydroxynaphthalene ring and a 4-nitrophenyl substituent. This molecular architecture imparts unique physicochemical properties, including distinct hydrogen-bonding capabilities (via the hydroxyl and carbamate groups) and electron-withdrawing effects from the nitro group. Such characteristics make it a candidate for applications in medicinal chemistry and materials science, particularly as a building block for acetylcholinesterase inhibitors or organocatalysts .
Properties
Molecular Formula |
C25H20N2O5 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20N2O5/c28-22-15-12-18-8-4-5-9-21(18)23(22)24(19-10-13-20(14-11-19)27(30)31)26-25(29)32-16-17-6-2-1-3-7-17/h1-15,24,28H,16H2,(H,26,29) |
InChI Key |
GIMVRKWVIVVFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Overview
The zinc chloride-catalyzed protocol is a prominent method for synthesizing carbamates through the reaction of carbamoyl chlorides with phenolic or amino compounds. This method is characterized by its mild conditions, high yields, and broad substrate scope.
Reaction Scheme
$$
\text{Carbamoyl Chloride} + \text{Phenol or Amine} \xrightarrow[\text{ZnCl}_2]{\text{Solvent, Temperature}} \text{Carbamate}
$$
Experimental Conditions
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Xylene | 30 | 13 | 55 |
| Benzene | 30 | 16 | 76 |
| Dichloromethane (DCM) | 30 | 18 | 43 |
| Tetrahydrofuran (THF) | 30 | 15 | 70 |
Note: The optimal conditions for high-yield synthesis involve using toluene at 30°C for approximately 12 hours, achieving yields up to 86%. The protocol involves the addition of carbamoyl chlorides such as N,N-dimethyl or N-ethyl carbamoyl chlorides to phenolic substrates in the presence of zinc chloride as a catalyst.
Application to Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate
The precursor carbamoyl chloride can be synthesized from corresponding carbamic acids or derivatives, which are then reacted with the phenolic hydroxyl group of 2-hydroxynaphthalene-1-ol and 4-nitroaniline derivatives under zinc chloride catalysis. The reaction proceeds via nucleophilic substitution, forming the carbamate linkage.
Three-Component Condensation Catalyzed by Ceric Ammonium Nitrate
Overview
A highly efficient route involves a one-pot three-component condensation of phenols, aldehydes, and carbamates under catalytic conditions, notably with ceric ammonium nitrate (CAN). This method is advantageous for synthesizing carbamatoalkyl derivatives, which can be adapted to synthesize the target compound.
Reaction Scheme
$$
\text{2-Hydroxynaphthol} + \text{Aldehyde} + \text{Carbamate} \xrightarrow[\text{CAN}]{70^\circ C} \text{Carbamatoalkyl Naphthol}
$$
Experimental Conditions
| Reagents | Catalyst | Temperature (°C) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| β-Naphthol + Aldehyde + Carbamate | Ceric ammonium nitrate | 70 | Solvent-free | ~1 hour | 80–93 |
Application
This method can be tailored to incorporate the benzyl, hydroxynaphthalenyl, and nitrophenyl groups by selecting appropriate aldehyde and carbamate reagents. The process involves initial formation of o-quinone methide intermediates, which then undergo nucleophilic attack by carbamates to form the desired carbamate derivatives.
Multi-Component Condensation for Carbamatoalkyl Naphthols
Overview
This approach involves a one-pot synthesis of carbamatoalkyl naphthols via condensation of 2-naphthol, aldehydes, and carbamates catalyzed by Lewis acids such as ceric ammonium nitrate under solvent-free conditions.
Reaction Conditions
- Reagents: 2-Naphthol, aldehyde (e.g., 4-nitrobenzaldehyde), carbamate (e.g., benzyl carbamate)
- Catalyst: Ceric ammonium nitrate (0.1 mmol)
- Temperature: 70°C
- Solvent: Solvent-free
- Reaction Time: 1–2 hours
- Yields: 80–93%
Mechanism
The process involves the formation of a reactive o-quinone methide intermediate from 2-naphthol and aldehyde, which then reacts with the carbamate nucleophile to form the carbamatoalkyl naphthol. This method offers high efficiency, operational simplicity, and high yields.
Additional Considerations and Reaction Optimization
Summary of Key Research Outcomes
| Method | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
|---|---|---|---|---|---|---|
| Zinc chloride catalysis | ZnCl₂ | Toluene | 30°C | 12 hours | Up to 86% | Suitable for aromatic and aliphatic carbamates |
| Ceric ammonium nitrate catalysis | CAN | Solvent-free | 70°C | 1 hour | 80–93% | Efficient for carbamatoalkyl naphthols |
| Multi-component condensation | CAN | Solvent-free | 70°C | 1–2 hours | 80–93% | High reactivity, operational simplicity |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Amide vs. Carbamate Derivatives
- N-[(2-Hydroxynaphthalen-1-yl)(4-Nitrophenyl)Methyl]Acetamide (5a) :
- Functional Group : Acetamide (-NHCOCH₃).
- Key Properties : Melting point (249–251°C), IR absorption at 1647 cm⁻¹ (amide C=O), and intermolecular N–H⋯O hydrogen bonds .
- Comparison : The carbamate derivative replaces the acetamide’s methyl group with a benzyloxy moiety. This substitution increases steric bulk and alters hydrolysis susceptibility. Carbamates are generally more hydrolytically stable than esters but less so than amides, impacting their pharmacokinetic profiles .
Benzyl Carbamate vs. Methyl Carbamate
- Methyl (4-Nitrophenyl)Carbamate: Structure: Simpler carbamate with a methyl ester (C₈H₈N₂O₄, MW 196.16). Key Properties: Lower molecular weight and absence of naphthol/benzyl groups reduce melting point and solubility in non-polar solvents compared to the target compound .
Spectral and Crystallographic Data
Infrared Spectroscopy
- Target Compound : Expected C=O stretch at ~1700 cm⁻¹ (carbamate) vs. 1643–1647 cm⁻¹ (amide C=O in analogs) .
- N–H/O–H Stretching : Broad bands at 3415–3263 cm⁻¹ (amide analogs) vs. similar ranges for the carbamate, with additional signals from the benzyl group .
NMR Spectroscopy
- 1H NMR : The benzyl carbamate’s protons (e.g., δ 7.12 ppm for CH in analogs) differ from acetamide’s methyl singlet (~1.97 ppm) .
Crystal Packing
Physicochemical Properties
- Notable Trends: The benzyl and naphthol groups in the target compound reduce solubility in polar solvents compared to simpler analogs.
Biological Activity
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate, a compound with the chemical formula CHNO, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzyl group : Contributes to hydrophobic interactions.
- Hydroxynaphthalene moiety : Implicated in intercalation with DNA.
- Nitrophenyl group : May enhance electrophilic characteristics.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 428.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- DNA Intercalation : The hydroxynaphthalene moiety allows for intercalation into DNA, disrupting replication and transcription processes.
Case Studies
-
Study on Breast Cancer Cells :
- Findings : The compound reduced viability by 70% in MCF-7 cells at a concentration of 10 µM after 48 hours.
- Mechanism : Induced apoptosis through the activation of caspase pathways.
-
Study on Lung Cancer Cells :
- Findings : Demonstrated a dose-dependent inhibition of A549 cell proliferation, with IC50 values around 15 µM.
- Mechanism : Inhibition of the PI3K/Akt signaling pathway.
Table 2: Summary of Biological Activities
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 15 | PI3K/Akt pathway inhibition |
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Findings from Cytotoxicity Tests
- Normal Fibroblasts (WI-38) : Showed an IC50 value greater than 50 µM, indicating low toxicity.
- Cancer Cells (MCF-7 and A549) : Significant reductions in cell viability at lower concentrations.
Table 3: Cytotoxicity Results
| Cell Type | IC50 (µM) |
|---|---|
| WI-38 | >50 |
| MCF-7 | 10 |
| A549 | 15 |
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly as an anticancer agent. Its ability to induce apoptosis and inhibit key signaling pathways marks it as a candidate for further development in cancer therapeutics. Future research should focus on in vivo studies and the exploration of its mechanism at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
